![molecular formula C18H18ClN5OS B5778298 N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B5778298.png)
N-2,1,3-benzothiadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide
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Description
The compound belongs to a class of chemicals that often feature in medicinal chemistry due to their diverse biological activities. The research focuses on various derivatives and their syntheses, providing a basis for understanding this specific compound's characteristics and potential applications.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions. For example, derivatives of benzothiadiazol and piperazine can be synthesized through reactions involving chloroacetylation and subsequent interaction with substituted phenylpiperazines. This process is essential for creating the backbone of such compounds, which can then be modified to introduce different substituents and achieve various biological activities (D. Ismailova et al., 2014; S. Verma et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds reveals significant interactions and orientations, such as the twisting of the acetamide and thiadiazole units, and the formation of hydrogen bonds contributing to the molecule's stability and reactivity (D. Ismailova et al., 2014).
Chemical Reactions and Properties
Compounds within this category undergo various chemical reactions, forming structures through condensation and cyclization processes. These reactions are pivotal for developing pharmacologically active molecules and understanding their interaction with biological targets (P. Yu et al., 2014).
Future Directions
properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5OS/c19-13-3-1-4-14(11-13)24-9-7-23(8-10-24)12-17(25)20-15-5-2-6-16-18(15)22-26-21-16/h1-6,11H,7-10,12H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTOLTWLSKKOEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=CC3=NSN=C32)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-[4-(3-chlorophenyl)piperazin-1-yl]acetamide |
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